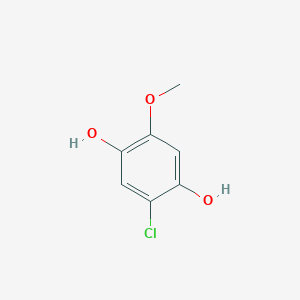
2-Chloro-5-methoxybenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxybenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methoxy group, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxybenzene-1,4-diol using chlorine or a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process may include steps such as nitration, reduction, and chlorination, followed by purification to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxybenzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or demethoxylated products.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxybenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methoxybenzene-1,3-diol
- 2-Chloro-3-methoxybenzene-1,4-diol
- 2-Chloro-5-methoxybenzene-1,3-diol
Uniqueness
2-Chloro-5-methoxybenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
67289-06-9 |
|---|---|
Fórmula molecular |
C7H7ClO3 |
Peso molecular |
174.58 g/mol |
Nombre IUPAC |
2-chloro-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 |
Clave InChI |
HZZNREBBIMHWQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















